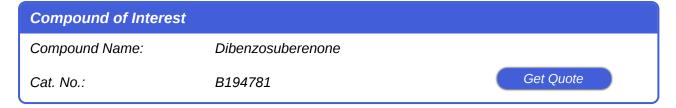


Dibenzosuberenone CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Dibenzosuberenone

This technical guide provides a comprehensive overview of **Dibenzosuberenone** (5H-dibenzo[a,d]cyclohepten-5-one), a key tricyclic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the physicochemical properties, experimental protocols for its synthesis and derivatization, and its significance as a core scaffold in medicinal chemistry.

Core Compound Identification

Dibenzosuberenone is a tricyclic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably tricyclic antidepressants.[1] Its rigid, three-dimensional structure has made it a valuable scaffold for developing compounds targeting a range of biological systems.[1][2]

Table 1: Physicochemical and Identification Data for **Dibenzosuberenone**



Property	Value	Source(s)
CAS Number	2222-33-5	[3][4][5]
Molecular Formula	C15H10O	[3][6]
Molecular Weight	206.24 g/mol	[3][5]
Synonyms	5H-Dibenzo[a,d]cyclohepten-5-one, Dibenzotropone	[3][5]
Appearance	Off-white crystals or powder	[6]
Melting Point	87-88 °C	[6]
Boiling Point	210 °C @ 3 mmHg	[6]
Density	1.188 g/cm³	[6]
Flash Point	160.2 °C	[6]
Purity	97% to ≥99%	[3][4][6]
EC Number	218-737-3	
Beilstein Registry No.	743171	[4]

Experimental Protocols and Methodologies

Dibenzosuberenone can be synthesized from its saturated precursor, Dibenzosuberone, and can be further modified to create a diverse range of derivatives. The following protocols are based on published synthetic methods.

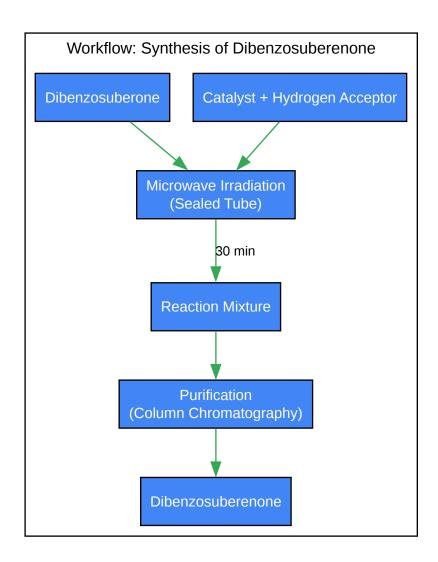
Protocol 1: Synthesis of Dibenzosuberenone via Catalytic Dehydrogenation

This method describes the conversion of Dibenzosuberone to **Dibenzosuberenone** using microwave-assisted catalytic dehydrogenation.[7][8]

Methodology:



- Reactant Mixture: Combine Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) with a suitable catalyst and a hydrogen acceptor (e.g., diethyl maleate).[8]
- Microwave Irradiation: Place the reaction mixture in a sealed glass tube suitable for microwave synthesis.[7][9]
- Reaction Conditions: Irradiate the mixture in a focused mono-mode microwave oven. Typical conditions can achieve high yields in as little as 30 minutes.[7]
- Work-up and Purification: After cooling, the reaction mixture is subjected to standard purification techniques, such as column chromatography on silica gel, to isolate the pure Dibenzosuberenone product.[9]



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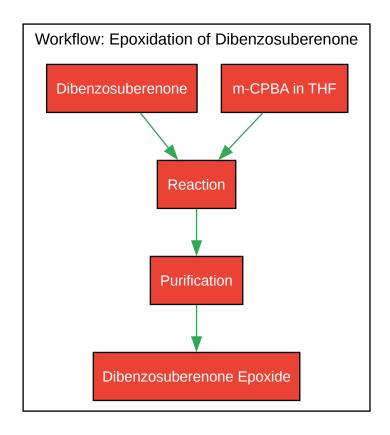
Workflow for **Dibenzosuberenone** Synthesis.

Protocol 2: Epoxidation of Dibenzosuberenone

The double bond within the seven-membered ring of **Dibenzosuberenone** can undergo asymmetric epoxidation.[1]

Methodology:

- Reactant Mixture: Dissolve **Dibenzosuberenone** in a suitable solvent such as tetrahydrofuran (THF).[1]
- Reagent Addition: Add meta-chloroperbenzoic acid (m-CPBA) to the solution.
- Reaction: Allow the reaction to proceed, leading to the formation of the corresponding epoxide.[1]
- Purification: Isolate the product using standard laboratory purification procedures.



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Workflow for **Dibenzosuberenone** Epoxidation.

Protocol 3: Synthesis of Dibenzosuberone Derivatives via Grignard Reaction

The carbonyl group of Dibenzosuberone (a precursor to **Dibenzosuberenone**) is amenable to nucleophilic attack by Grignard reagents to produce tertiary alcohols, which are versatile intermediates.[10]

Methodology:

- Grignard Reagent Preparation: Prepare the desired Grignard reagent (e.g., from an alkyl or aryl halide and magnesium).
- Reaction Setup: In a separate flask, dissolve a dibromo-dibenzosuberone derivative in anhydrous THF and cool the solution to 0 °C.[10]
- Addition: Add the prepared Grignard reagent dropwise to the cooled dibenzosuberone solution.[10]
- Stirring: Allow the mixture to stir at room temperature overnight.[10]
- Quenching and Extraction: Quench the reaction by pouring it into a saturated sodium chloride solution. Extract the product with a suitable organic solvent like dichloromethane.
 [10]
- Drying and Purification: Dry the organic extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting product by column chromatography.[10]

Biological Significance and Signaling Pathways

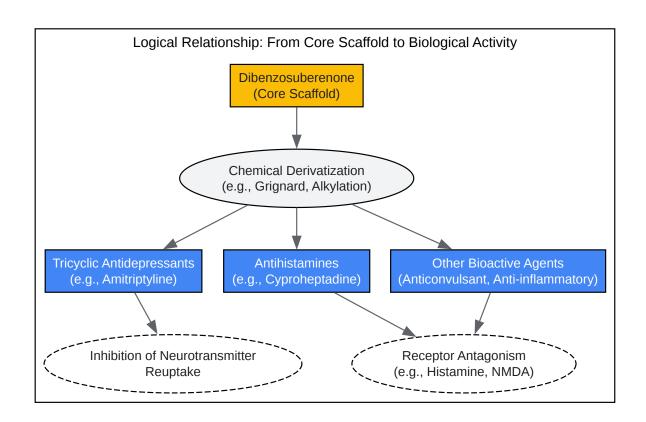
While **Dibenzosuberenone** itself is primarily a synthetic intermediate, its tricyclic scaffold is the foundation for numerous biologically active molecules.[1] Derivatives have been synthesized and investigated for a wide array of therapeutic applications.

Key Therapeutic Areas for **Dibenzosuberenone** Derivatives:



- Antidepressants: The **Dibenzosuberenone** skeleton is central to the structure of many
 tricyclic antidepressants (TCAs) like Amitriptyline and Protriptyline.[1][11] These compounds
 primarily act by inhibiting the reuptake of neurotransmitters such as serotonin and
 norepinephrine.
- Antihistamines: Certain derivatives, like Cyproheptadine, exhibit potent antihistamine properties.[1]
- Anticonvulsants and Receptor Antagonists: The scaffold has been explored for developing N-methyl-D-aspartate (NMDA) receptor antagonists and purinoceptor antagonists.[1]
- Other Activities: Research has extended into its use for developing agents with antiinflammatory, anti-tumor, and cytokine-inhibiting properties.[1][2]

The development pathway from the core chemical to a functional drug involves modifying the scaffold to optimize its interaction with specific biological targets.





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Development of bioactive agents from the core scaffold.

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